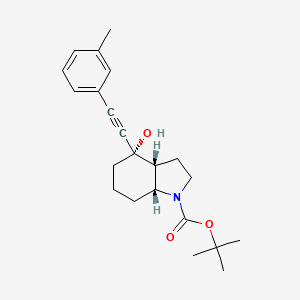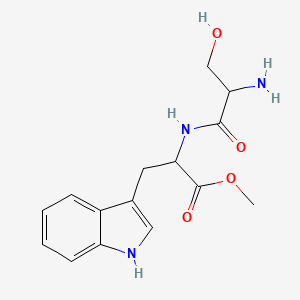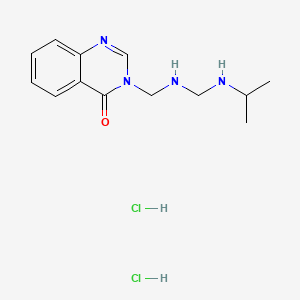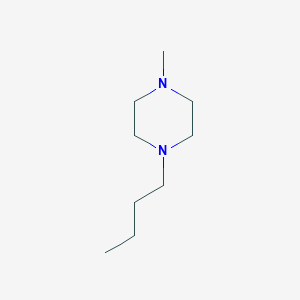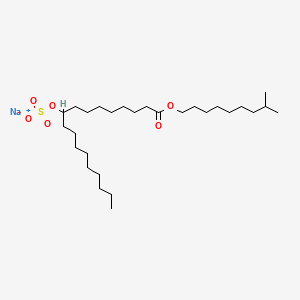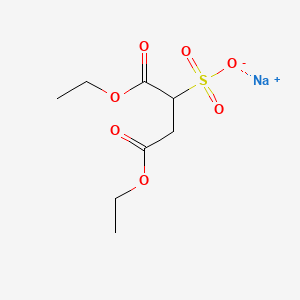
Sodium 1,4-diethyl sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,4-diethyl sulfonatosuccinate is a chemical compound with the molecular formula C8H14O7SNa. It is known for its unique structure, which includes a sulfonate group attached to a succinate backbone. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 1,4-diethyl sulfonatosuccinate can be synthesized through a series of chemical reactions. One common method involves the esterification of succinic acid with ethanol to form diethyl succinate. This intermediate is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain sodium 1,4-diethyl sulfonatosuccinate.
Industrial Production Methods
In an industrial setting, the production of sodium 1,4-diethyl sulfonatosuccinate typically involves large-scale esterification and sulfonation processes. These processes are carried out in reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,4-diethyl sulfonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Sodium 1,4-diethyl sulfonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 1,4-diethyl sulfonatosuccinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another sulfonate compound used as a surfactant.
Sodium sulfosuccinate: A related compound with similar chemical properties.
Sodium lauryl ether sulfate: A widely used surfactant in detergents and personal care products
Uniqueness
Sodium 1,4-diethyl sulfonatosuccinate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
7320-45-8 |
|---|---|
Fórmula molecular |
C8H13NaO7S |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
sodium;1,4-diethoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C8H14O7S.Na/c1-3-14-7(9)5-6(16(11,12)13)8(10)15-4-2;/h6H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
RIGUOXLGNYMESN-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


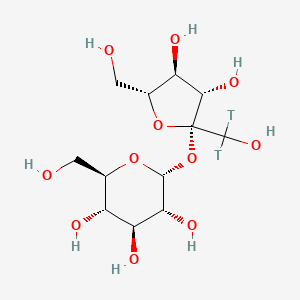

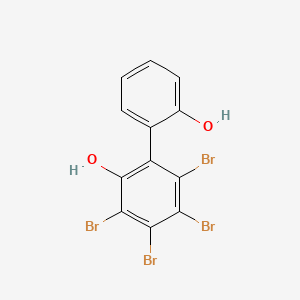
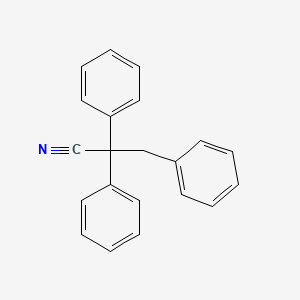

![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
